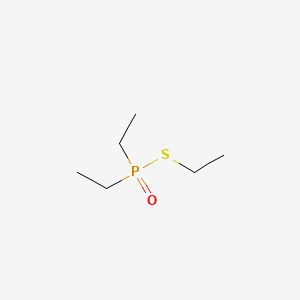
Phosphinothioic acid, diethyl-, S-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinothioic acid, diethyl-, S-ethyl ester is an organophosphorus compound with the molecular formula C6H15OPS and a molecular weight of 166.221 g/mol . This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including agriculture, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinothioic acid, diethyl-, S-ethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with ethyl mercaptan under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinothioic acid, diethyl-, S-ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Phosphinothioic acid, diethyl-, S-ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: This compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of bacterial and viral infections.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphinothioic acid, diethyl-, S-ethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include the inhibition of key metabolic processes, leading to the desired therapeutic or inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl phosphite
- Triethyl phosphonoacetate
- Diethyl ethoxycarbonylmethylphosphonate
Comparison
Phosphinothioic acid, diethyl-, S-ethyl ester is unique due to its sulfur-containing ester group, which imparts distinct chemical properties compared to other phosphonates. This sulfur group enhances its reactivity and potential biological activity, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
4885-47-6 |
|---|---|
Molekularformel |
C6H15OPS |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-[ethyl(ethylsulfanyl)phosphoryl]ethane |
InChI |
InChI=1S/C6H15OPS/c1-4-8(7,5-2)9-6-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
YPGYWXZHIBPSQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=O)(CC)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


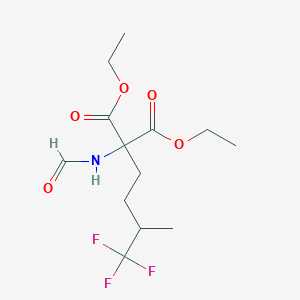
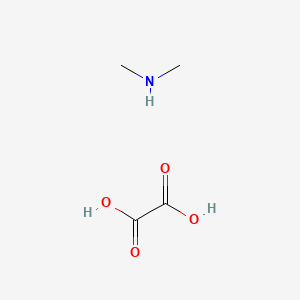
![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
![1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one](/img/structure/B14738078.png)
![Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14738092.png)
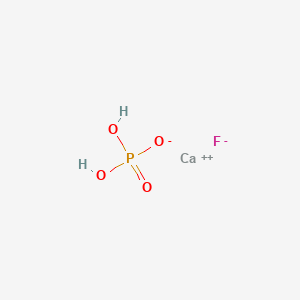
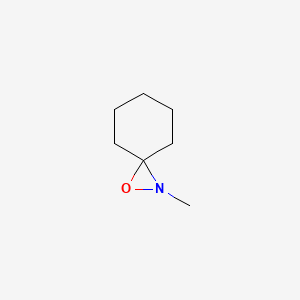
![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
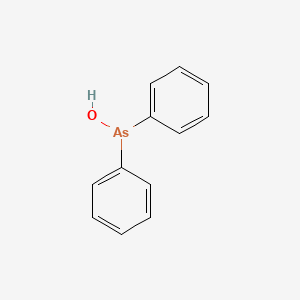

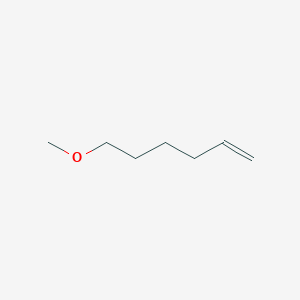
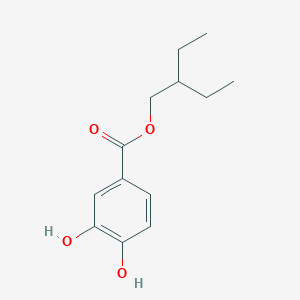
![N-[(Furan-2-YL)methyl]-3-methyl-2H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B14738151.png)
